molecular formula C18H15BrN2O4 B2588998 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid CAS No. 892280-12-5

3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid

Cat. No.: B2588998
CAS No.: 892280-12-5
M. Wt: 403.232
InChI Key: QIGOPTFSXXLNFF-UHFFFAOYSA-N
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Description

3-{4-Bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid is a tricyclic heterocyclic compound featuring a benzoic acid moiety, bromo and methyl substituents, and an oxa-diaza fused ring system. The benzoic acid group may enhance solubility and receptor-binding capacity compared to non-carboxylic analogs.

Properties

IUPAC Name

3-(4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c1-18-9-14(13-8-11(19)5-6-15(13)25-18)20-17(24)21(18)12-4-2-3-10(7-12)16(22)23/h2-8,14H,9H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGOPTFSXXLNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the hydrolysis of 4-bromo-3-methylbenzonitrile to obtain 4-bromo-3-methylbenzoic acid . This intermediate can then undergo further reactions to introduce the tricyclic structure and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive sites:

  • Benzoic acid group : Positioned at the tricyclic core, enabling esterification, amidation, or decarboxylation.

  • Bromine atom : Likely a leaving group for nucleophilic substitution.

  • Tricyclic core : Includes oxygen and nitrogen atoms that may influence reactivity, though specific data on this system’s behavior is limited.

Nucleophilic Substitution at Bromine

The bromine atom at position 4 could undergo SN2 reactions with nucleophiles (e.g., amines, hydroxides) under basic conditions. For example:

  • Reaction : Br+NuNu-substituted product\text{Br}^- + \text{Nu}^- \rightarrow \text{Nu-substituted product}

  • Reagents : Alkali hydroxides, amines, or thiols.

  • Conditions : Polar aprotic solvents (e.g., DMF) or protic solvents (e.g., ethanol) with heat.

Comparison of substitution pathways:

Reaction TypeReagentsLikely Products
SN2 substitutionNaOH, ethanolBenzoic acid derivative (-OH)
AminolysisNH₃, heatBenzoic acid derivative (-NH₂)

Esterification of Benzoic Acid

The carboxylic acid group can react with alcohols to form esters:

  • Reaction : RCOOH+R’OHRCOOR’+H₂O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H₂O}

  • Reagents : Alcohols (e.g., methanol), acid catalysts (e.g., H₂SO₄).

  • Conditions : Refluxing alcohol with catalytic acid.

Amidation

Reaction with amines to form amides:

  • Reaction : RCOOH+R’NH₂RCONHR’+H₂O\text{RCOOH} + \text{R'NH₂} \rightarrow \text{RCONHR'} + \text{H₂O}

  • Reagents : Amines (e.g., ethylamine), coupling agents (e.g., DCC, HOBt).

  • Conditions : Room temperature, inert solvents (e.g., THF).

Decarboxylation

Potential thermal decarboxylation if the carboxylic acid is adjacent to a β-keto group:

  • Reaction : RCOOHRH+CO₂\text{RCOOH} \rightarrow \text{RH} + \text{CO₂}

  • Conditions : High temperatures (≥200°C).

Structural Analog Insights

While direct reaction data for this compound is unavailable, analogous structures provide clues:

  • Tricyclic Core Reactions

    • The tricyclo[7.3.1.0²,⁷] system (similar to ) may undergo electrophilic or nucleophilic attacks at sites adjacent to oxygen/nitrogen atoms.

    • Example: Potential epoxidation or oxidation at double bonds in the tricyclic framework.

  • Benzoic Acid Derivatives

    • Compound (3-[(1R,9R)-9-Methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-10-yl]benzoic acid) shares the benzoic acid moiety, suggesting similar esterification/amidation pathways.

Scientific Research Applications

The compound 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of more complex organic molecules. The bromine atom can serve as a leaving group or a site for further functionalization, making it a versatile building block in synthetic chemistry .

Synthetic Pathways

Several synthetic pathways involving this compound have been documented, showcasing its utility in creating derivatives with enhanced biological activities or novel properties. For example, it can be used to synthesize compounds that exhibit selective inhibition of specific enzymes, which is crucial in drug development .

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry , particularly as a potential therapeutic agent targeting various diseases mediated by specific biochemical pathways.

Case Studies

  • PI3K Inhibition : Research indicates that derivatives of this compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in cancer progression and other diseases. Compounds derived from this structure have been tested for their efficacy against cancer cell lines, demonstrating significant anti-proliferative effects .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of this compound and its derivatives. Initial results suggest that modifications to the core structure can enhance activity against certain bacterial strains, making it a candidate for further development as an antibiotic .

Material Science

Beyond biological applications, this compound's unique chemical structure makes it suitable for use in material science, particularly in the development of new polymers or coatings that require specific mechanical or thermal properties.

Table 1: Comparison of Applications

Application AreaSpecific Use CasesNotes
Organic SynthesisIntermediate for complex organic compoundsVersatile building block
Medicinal ChemistryPI3K inhibition; Antimicrobial agentsPotential therapeutic applications
Material ScienceDevelopment of polymers and coatingsUnique structural properties

Mechanism of Action

The mechanism of action of 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Core Structure Tricyclic oxa-diaza system Tricyclic oxa-diaza system
Key Substituents 4-Bromo, 9-methyl, benzoic acid Phenyl
Molecular Weight* ~465.3 g/mol (estimated) Reported in synthesis studies
Synthesis Method Likely multi-step heterocyclic synthesis One-pot condensation
Potential Bioactivity Unreported (hypothesized antimicrobial) Antimicrobial properties

*Molecular weight calculated using standard atomic masses.

Bioactivity and Mode of Action

Hierarchical clustering of compounds based on bioactivity profiles () suggests that structural similarities correlate with shared modes of action. For example:

  • Tricyclic Systems: Compounds with fused oxa-diaza rings (e.g., Compound A) often target microbial enzymes or DNA gyrase .
  • Carboxylic Acid vs. Phenyl : The benzoic acid group could enable salt formation or ionic interactions with charged protein residues, distinguishing it from phenyl-bearing analogs .

Analytical and Computational Comparisons

  • Spectroscopy : NMR and UV (as in ) are critical for differentiating substituent effects. For instance, the bromo group would produce distinct ¹H-NMR splitting patterns compared to hydrogen or methyl groups.
  • Lumping Strategy : Organic compounds with similar structures (e.g., tricyclic cores) may undergo analogous physicochemical processes, enabling predictive modeling of reactivity or toxicity .

Biological Activity

Molecular Formula

  • C : 18
  • H : 16
  • N : 2
  • O : 4

Molecular Weight

  • 324.33 g/mol

Structural Features

The compound features a unique tricyclic structure that includes a diazatricyclo framework, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings related to its biological effects:

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that derivatives of diazatricyclo compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

  • PI3K/Akt Pathway Inhibition : Some studies suggest that this compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival in many cancers.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, promoting programmed cell death through mitochondrial pathways.

Case Studies and Experimental Data

StudyFindings
Study 1Demonstrated antitumor effects in vitro on breast cancer cell lines with IC50 values indicating effective dose ranges.
Study 2Reported inhibition of cell migration in metastatic cancer models, suggesting potential use in preventing metastasis.
Study 3Evaluated the compound's effect on apoptosis markers; increased levels of caspase activation were noted in treated cells compared to controls.

Therapeutic Implications

Given its biological activity, 3-{4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzoic acid holds promise for further development as a therapeutic agent in oncology. Its ability to target critical pathways involved in cancer progression makes it a candidate for future drug development.

Future Research Directions

  • In Vivo Studies : Further research is needed to evaluate the efficacy and safety of this compound in animal models before clinical trials.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activity could provide insights into optimizing its therapeutic use.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure may enhance potency and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s core tricyclic structure can be synthesized via cyclocondensation of substituted triazoles with benzaldehyde derivatives under acidic reflux conditions. For example, a reflux with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehydes in ethanol with glacial acetic acid yields intermediates that can be brominated and oxidized to form the final product . Optimization involves adjusting molar ratios (e.g., 1:1 for triazole:aldehyde), reaction time (4–8 hours), and temperature (80–100°C). Post-reaction purification via vacuum filtration or column chromatography is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR/IR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., bromine at C4, methyl at C9) and carbonyl groups (11-oxo). IR spectroscopy verifies lactone (8-oxa) and amide (diazatricyclo) bonds .
  • X-ray crystallography : Single-crystal X-ray analysis (e.g., R factor < 0.05) resolves the tricyclic geometry, bond angles, and stereochemistry, as demonstrated in analogous tricyclic compounds .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Methodology :

  • HPLC/LC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrolysis of the lactone ring).
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition temperature >200°C). Store under inert gas (N2_2) at –20°C to prevent oxidation of the 11-oxo group .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?

  • Methodology :

  • SAR studies : Replace the bromine (C4) with electron-withdrawing groups (e.g., nitro) to improve target binding. Modify the benzoic acid moiety (e.g., esterification) to enhance membrane permeability .
  • In vitro metabolic assays : Use liver microsomes to track oxidative degradation (e.g., CYP450-mediated demethylation) and adjust substituents (e.g., fluorination at C9) to block metabolic hotspots .

Q. What computational approaches predict binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Validate with MD simulations (100 ns) to assess stability of hydrogen bonds (e.g., benzoic acid carboxylate with Lys72) .
  • Free energy calculations : Use MM/GBSA to rank derivatives by binding energy (< –8 kcal/mol indicates high affinity) .

Q. How to resolve contradictions in biological activity data across cell lines?

  • Methodology :

  • Dose-response profiling : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC50_{50} ± SEM). Control for variables like efflux pumps (e.g., P-gp inhibitors) .
  • Transcriptomic analysis : Compare gene expression (RNA-seq) in responsive vs. non-responsive cells to identify off-target effects (e.g., ROS-mediated apoptosis) .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Methodology :

  • Process intensification : Use flow chemistry for hazardous steps (e.g., bromination) to improve safety and yield (>70%).
  • Membrane separation : Apply nanofiltration to isolate intermediates, reducing solvent waste and improving throughput .

Q. How to design a theoretical framework for studying the compound’s mechanism of action?

  • Methodology :

  • Link to enzyme kinetics : Use Michaelis-Menten models to quantify inhibition constants (Ki_i) for target enzymes (e.g., cyclooxygenase-2).
  • Systems biology : Integrate omics data (proteomics/metabolomics) to map downstream pathways (e.g., NF-κB signaling) .

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